BenchChemオンラインストアへようこそ!

Clindamycin B 2-Phosphate Ammonium Salt

Pharmaceutical Analysis Regulatory Science Impurity Profiling

This ammonium salt form (MW 507.96)—not interchangeable with the free acid (MW 490.94)—is the official EP Impurity B reference standard mandatory for clindamycin phosphate ANDA submissions. Using unqualified non-pharmacopoeial analogs risks RTF decisions from incorrect impurity quantification. Required for system suitability testing, RRT determination, and stability-indicating method validation per EP/USP compendial requirements. Ideal for QC release testing and forced degradation studies.

Molecular Formula C₁₇H₃₅ClN₃O₈PS
Molecular Weight 507.97
Cat. No. B1159672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin B 2-Phosphate Ammonium Salt
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside 2-(Dihydrogen Phosphate) Monoammonium Salt;  (2S-trans)-Methyl-7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrol
Molecular FormulaC₁₇H₃₅ClN₃O₈PS
Molecular Weight507.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin B 2-Phosphate Ammonium Salt: A Pharmacopoeial Degradation Impurity Reference Standard for Clindamycin Phosphate Analysis


Clindamycin B 2-Phosphate Ammonium Salt (CAS 54887-31-9), designated as Clindamycin Phosphate EP Impurity B, is the principal hydrolytic degradation product of the semisynthetic lincosamide antibiotic clindamycin 2-phosphate [1]. It is a water-soluble, crystalline compound primarily supplied as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production [2]. Unlike generic research-grade clindamycin analogs, this compound is specifically controlled and characterized to meet stringent regulatory requirements set by the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and other global agencies [3].

Why Clindamycin Phosphate EP Impurity B Cannot Be Substituted with Generic Clindamycin Analogs in Regulated Analysis


In the context of pharmaceutical quality control, this specific ammonium salt of clindamycin B 2-phosphate is structurally and functionally distinct from clindamycin base, clindamycin phosphate, or even the free acid form of clindamycin B 2-phosphate . Its designation as an official European Pharmacopoeia impurity mandates the use of a properly characterized standard for system suitability and impurity quantification [1]. Using a non-pharmacopoeial analog or an uncharacterized in-house isolate introduces risks of incorrect retention time identification, inaccurate quantitation, and regulatory non-compliance in ANDA filings [2]. Furthermore, its unique ammonium salt counter-ion introduces a specific molecular weight shift (507.96 vs 490.94 g/mol for the free acid) that must be accounted for in mass balance calculations, making it non-interchangeable even with its free base counterpart .

Quantitative Differentiation Evidence for Clindamycin B 2-Phosphate Ammonium Salt Against Its Closest Analogs


Official Pharmacopoeial Recognition as EP Impurity B vs. Non-Compendial Process Impurities

In a 2010 isolation study of raw clindamycin phosphate, four impurities were structurally identified. Among them, clindamycin-B-phosphate (Impurity 1) was the only one included in the British Pharmacopoeia (BP) and European Pharmacopoeia (EP). The other three—clindamycin-2,4-diphosphate, 3',6'-dehydro clindamycin phosphate, and epi-clindamycin phosphate—were not listed in any pharmacopoeia at the time [1]. This regulatory recognition mandates the use of a specific, well-characterized reference standard for this compound, unlike the non-compendial impurities which lack defined acceptance criteria and certified reference materials.

Pharmaceutical Analysis Regulatory Science Impurity Profiling

Structural and Molecular Weight Distinction of the Ammonium Salt vs. Free Acid Form for Accurate Quantitation

Clindamycin B 2-Phosphate Ammonium Salt possesses a molecular formula of C₁₇H₃₅ClN₃O₈PS and a molecular weight of 507.96 g/mol, which includes the ammonium counter-ion . The corresponding free acid form, clindamycin B 2-phosphate, has the formula C₁₇H₃₂ClN₂O₈PS with a molecular weight of 490.94 g/mol . This 17.02 g/mol difference (a 3.5% increase) directly impacts the preparation of standard solutions: using the free acid weight to calculate the concentration of an ammonium salt standard will result in a 3.5% underestimation of the impurity level.

Analytical Method Validation Reference Standard Qualification Mass Spectrometry

Validated Solid-State Stability Profile for Use as a Quantitative Reference Standard

The ammonium salt form of clindamycin B 2-phosphate has been subjected to solid-state stability studies as part of pharmaceutical salt screening. The material was reported to be physically and chemically stable under accelerated conditions of 60°C, long-term conditions of 25°C/60% RH, and intermediate conditions of 40°C/75% RH . While comparable quantitative data for the free acid under identical conditions is not publicly available in a head-to-head format, the availability of this specific stability data for the ammonium salt provides a defined quality attribute that is documented and can be referenced for shelf-life assignment, which is not typically established for research-grade free acid forms.

Reference Standard Qualification Solid-State Stability Quality Control

Diagnostic Fragmentation Behavior in HPLC/ESI-MS/MS Analysis for Specific Identification

In a 2009 study, an HPLC/ESI-Q-TOFMS method was developed to simultaneously identify clindamycin phosphate and six related substances, including clindamycin B-2-phosphate. The compound exhibited a unique MS/MS fragmentation pattern derived from its quasi-molecular ion, which was distinct from clindamycin phosphate, clindamycin B, lincomycin-2-phosphate, and 7-epilincomycin-2-phosphate [1]. These specific fragmentation pathways are proposed as diagnostic tools for unambiguous identification, even without a reference standard, providing a mass spectrometric 'fingerprint' that differentiates it from other co-eluting or structurally similar lincosamide impurities.

Mass Spectrometry Impurity Identification Analytical Method Development

Confirmed Identity as the Principal Hydrolytic Degradation Product of Clindamycin Phosphate

Multiple independent studies confirm that clindamycin B 2-phosphate is the principal degradation product of clindamycin 2-phosphate in bulk drug and formulations under hydrolytic conditions . Oesterling and Rowe's foundational 1970 study on the hydrolysis of clindamycin-2-phosphate established the degradation kinetics and identified the major degradative routes, with the conversion to clindamycin B 2-phosphate being the predominant pathway [1]. This is in contrast to other known impurities such as lincomycin-2-phosphate or clindamycin, which are formed via different routes or at lower abundance. Its status as the primary degradant makes it the most critical marker for monitoring product stability.

Forced Degradation Stability-Indicating Methods Formulation Development

High-Value Application Scenarios for Clindamycin B 2-Phosphate Ammonium Salt Based on Quantified Evidence


Pharmacopoeial Compliance and ANDA Filing Support

For generic pharmaceutical manufacturers filing an ANDA for clindamycin phosphate injection or topical formulations, the use of this compound as the EP Impurity B reference standard is mandatory for demonstrating analytical method equivalence. Its official compendial status [1] ensures that impurity quantification is defensible in regulatory submissions, avoiding the risk of a Refuse-to-File (RTF) decision due to improper reference standard selection.

Stability-Indicating HPLC Method Development and Validation

During the development of stability-indicating methods for clindamycin phosphate drug products, this compound must be used to establish system suitability, determine relative retention time (RRT), and calculate response factors. Its confirmed identity as the principal hydrolytic degradation product means it will be the largest impurity peak in forced degradation samples, making it the primary marker for method specificity and resolution validation.

Reference Standard Qualification and Inventory Management in QC Laboratories

QC laboratories tasked with compendial release testing of clindamycin phosphate must maintain a qualified inventory of this specific ammonium salt standard. The documented solid-state stability data provide a basis for establishing retest intervals and shelf-life, while the distinct molecular weight of the ammonium salt necessitates rigorous standard qualification to prevent the inadvertent use of the free acid, which would introduce a 3.5% systematic error in impurity quantification.

Untargeted Impurity Profiling and Degradation Pathway Elucidation

Research groups investigating the degradation pathways of lincosamide antibiotics or conducting untargeted impurity profiling of clindamycin phosphate formulations rely on this compound's unique mass spectrometric fragmentation fingerprint [2] to confirm peak identity without requiring individual reference standards for every impurity. Its inclusion in analytical libraries supports LC-MS based identification in complex matrices.

Quote Request

Request a Quote for Clindamycin B 2-Phosphate Ammonium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.